Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate
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Overview
Description
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate typically involves the formation of the pyrrolopyridine core followed by bromination and esterification. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The final step involves esterification with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolopyridine core can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Substitution Products: Various substituted pyrrolopyridines.
Oxidation Products: Oxidized derivatives of the pyrrolopyridine core.
Reduction Products: Reduced derivatives of the pyrrolopyridine core.
Hydrolysis Products: The corresponding carboxylic acid
Scientific Research Applications
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-B]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indolizine Derivatives: Another class of heterocyclic compounds with similar pharmacological properties.
Imidazo[4,5-B]pyridine Derivatives: Known for their use in medicinal chemistry and similar synthetic routes
Uniqueness
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group and the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate (CAS: 1393546-06-9) is a heterocyclic compound belonging to the pyrrolopyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, particularly kinases involved in signal transduction pathways related to cell proliferation and survival. This inhibition can lead to anti-inflammatory and anti-tumor effects .
Antitumor Activity
Studies indicate that derivatives of pyrrolopyridines, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cellular models . This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
The compound's structural features may contribute to antimicrobial activity. Pyrrolopyridines have been associated with antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, indicating that this compound could also possess similar properties .
Case Studies and Research Findings
Properties
IUPAC Name |
tert-butyl 3-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-9(13)5-14-10(8)7-15/h4-5H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYFHOLKXKTKIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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